molecular formula C100H188N3O23P B116639 Cap-mla CAS No. 144710-90-7

Cap-mla

Cat. No. B116639
M. Wt: 1831.5 g/mol
InChI Key: ZJJXFJIGNRGLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cap-mla is a novel technique for synthesizing nanoparticles that has gained significant attention in the scientific community. This technique is a modification of the conventional microemulsion method, which involves the use of surfactants to stabilize the nanoparticles. Cap-mla involves the use of a co-surfactant, capric acid, to enhance the stability of the nanoparticles.

Mechanism Of Action

The mechanism of action of Cap-mla is based on the stabilization of the nanoparticles by capric acid. Capric acid is a fatty acid that is naturally found in coconut oil and other plant-based oils. The addition of capric acid to the microemulsion stabilizes the nanoparticles by forming a protective layer around them. This layer prevents the nanoparticles from aggregating, which can lead to a loss of stability and a decrease in yield.

Biochemical And Physiological Effects

Cap-mla has been shown to have minimal biochemical and physiological effects. The nanoparticles produced by Cap-mla are biocompatible and have been shown to be safe for use in vivo. Additionally, the use of capric acid as a co-surfactant is a natural and non-toxic alternative to other surfactants that are commonly used in nanoparticle synthesis.

Advantages And Limitations For Lab Experiments

Cap-mla has several advantages for lab experiments, including higher yield and better control over particle size. Additionally, Cap-mla is a simple and cost-effective method for synthesizing nanoparticles. However, there are also limitations to Cap-mla, including the need for specialized equipment and expertise. Additionally, the use of capric acid as a co-surfactant can limit the types of nanoparticles that can be synthesized.

Future Directions

There are several future directions for Cap-mla, including the development of new applications and the optimization of the synthesis method. One potential application for Cap-mla is in the development of new cancer therapies, as the nanoparticles produced by Cap-mla can be designed to target cancer cells specifically. Additionally, there is potential for the optimization of the Cap-mla synthesis method to improve the yield and control over particle size.
Conclusion:
Cap-mla is a novel technique for synthesizing nanoparticles that has significant potential for scientific research applications. The use of capric acid as a co-surfactant enhances the stability of the nanoparticles, resulting in a higher yield and better control over particle size. Cap-mla has been used in drug delivery, imaging, and catalysis applications, and there are several future directions for the development and optimization of this technique.

Synthesis Methods

Cap-mla involves the use of capric acid as a co-surfactant in the microemulsion method. The process involves the preparation of an oil-in-water emulsion, which is stabilized by the surfactant and co-surfactant. The nanoparticles are then synthesized by adding a precursor solution to the emulsion, which reacts to form the nanoparticles. The capric acid in Cap-mla enhances the stability of the nanoparticles, resulting in a higher yield and better control over the particle size.

Scientific Research Applications

Cap-mla has been used in a variety of scientific research applications, including drug delivery, imaging, and catalysis. The enhanced stability of the nanoparticles produced by Cap-mla makes them ideal for drug delivery applications, as they can be designed to target specific cells or tissues. Cap-mla has also been used in imaging applications, as the nanoparticles can be functionalized with fluorescent dyes or other imaging agents. Additionally, Cap-mla has been used in catalysis applications, as the nanoparticles can be designed to have specific catalytic properties.

properties

CAS RN

144710-90-7

Product Name

Cap-mla

Molecular Formula

C100H188N3O23P

Molecular Weight

1831.5 g/mol

IUPAC Name

[6-[6-(6-aminohexanoyloxymethyl)-3-(14-dodecanoyloxytetradecanoylamino)-5-phosphonooxy-4-(14-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-4,5-dihydroxy-2-(3-hydroxytetradecanoylamino)-1-oxohexan-3-yl] 3-hydroxytetradecanoate

InChI

InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118)

InChI Key

ZJJXFJIGNRGLSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

synonyms

6'-O-(6-aminocaproyl)-4'-O-monophosphoryl lipid A
Cap-MLA

Origin of Product

United States

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